4-chloro-N-methyl-N-(2,4,6-trimethyl-3-morpholin-4-ylsulfonylphenyl)benzenesulfonamide
Overview
Description
4-chloro-N-methyl-N-(2,4,6-trimethyl-3-morpholin-4-ylsulfonylphenyl)benzenesulfonamide is a complex organic compound with a unique structure that includes a chlorinated benzene ring, a methyl group, and a morpholinylsulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-methyl-N-(2,4,6-trimethyl-3-morpholin-4-ylsulfonylphenyl)benzenesulfonamide typically involves multiple steps, starting with the chlorination of a benzene ring. The introduction of the methyl and morpholinylsulfonyl groups requires specific reagents and conditions to ensure the correct substitution patterns. Common reagents used in these reactions include chlorinating agents, methylating agents, and sulfonylating agents. The reaction conditions often involve controlled temperatures and the use of catalysts to facilitate the desired transformations.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can help achieve the desired product quality. Safety measures are also crucial due to the potential hazards associated with the reagents and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-methyl-N-(2,4,6-trimethyl-3-morpholin-4-ylsulfonylphenyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove specific functional groups or alter the oxidation state of the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve specific solvents, temperatures, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, such as halides, alkyl groups, or aryl groups.
Scientific Research Applications
4-chloro-N-methyl-N-(2,4,6-trimethyl-3-morpholin-4-ylsulfonylphenyl)benzenesulfonamide has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It can be used in studies involving enzyme inhibition or protein binding due to its unique structure.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-chloro-N-methyl-N-(2,4,6-trimethyl-3-morpholin-4-ylsulfonylphenyl)benzenesulfonamide involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction processes, depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
4-chloro-N-methylbenzenesulfonamide: A simpler compound with similar functional groups but lacking the morpholinylsulfonyl group.
N-methyl-N-[2,4,6-trimethylphenyl]benzenesulfonamide: Similar structure but without the chlorine atom.
4-morpholinylsulfonylbenzenesulfonamide: Contains the morpholinylsulfonyl group but lacks the methyl and chlorine substitutions.
Uniqueness
4-chloro-N-methyl-N-(2,4,6-trimethyl-3-morpholin-4-ylsulfonylphenyl)benzenesulfonamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties. This uniqueness makes it valuable for various applications, particularly in research and development.
Properties
IUPAC Name |
4-chloro-N-methyl-N-(2,4,6-trimethyl-3-morpholin-4-ylsulfonylphenyl)benzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25ClN2O5S2/c1-14-13-15(2)20(30(26,27)23-9-11-28-12-10-23)16(3)19(14)22(4)29(24,25)18-7-5-17(21)6-8-18/h5-8,13H,9-12H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHJYJIDATXHKSF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1N(C)S(=O)(=O)C2=CC=C(C=C2)Cl)C)S(=O)(=O)N3CCOCC3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25ClN2O5S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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